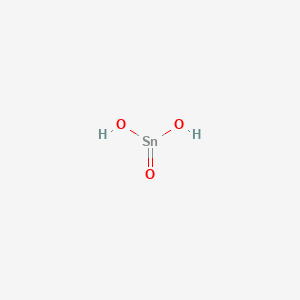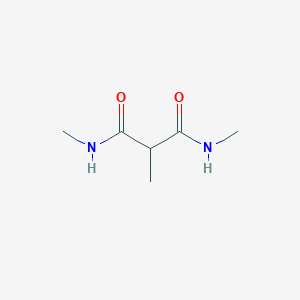![molecular formula C16H22N4O2 B082901 2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide CAS No. 10328-31-1](/img/structure/B82901.png)
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- is a chemical compound known for its unique structure and properties. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is linked through a p-phenylenedimethylene bridge.
Métodos De Preparación
The synthesis of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- typically involves the reaction of aziridine with p-phenylenedimethylene bis(acetamide). The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and purification processes to achieve the necessary quality for commercial use.
Análisis De Reacciones Químicas
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways and processes .
Comparación Con Compuestos Similares
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- can be compared with other aziridine derivatives and bis(acetamide) compounds. Similar compounds include:
1-Aziridineacetamide: A simpler derivative with a single aziridine ring.
N,N’-Bis(acetamide) derivatives: Compounds with similar bis(acetamide) structures but different linking groups. The uniqueness of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- lies in its combination of the aziridine ring and the p-phenylenedimethylene bridge, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
10328-31-1 |
|---|---|
Fórmula molecular |
C16H22N4O2 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H22N4O2/c21-15(11-19-5-6-19)17-9-13-1-2-14(4-3-13)10-18-16(22)12-20-7-8-20/h1-4H,5-12H2,(H,17,21)(H,18,22) |
Clave InChI |
LHLWBBYCNRXYAA-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
SMILES canónico |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
| 10328-31-1 | |
Sinónimos |
N,N'-(p-Phenylenedimethylene)bis(1-aziridineacetamide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)



![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)

